The synthesis of dibenzo[b,e]oxepin-6(11H)-one has been approached through various methodologies. The most common methods include:
Dibenzo[b,e]oxepin-6(11H)-one features a fused ring system comprising two benzene rings and an oxepin moiety. The molecular formula is , with a molecular weight of approximately 221.25 g/mol.
The compound exhibits distinct spectroscopic characteristics that aid in its identification:
Dibenzo[b,e]oxepin-6(11H)-one participates in various chemical reactions that enhance its utility in organic synthesis:
These reactions are often facilitated by specific catalysts or under particular reaction conditions that optimize yield and selectivity.
The mechanism of action for dibenzo[b,e]oxepin-6(11H)-one derivatives primarily relates to their pharmacological properties. As a tricyclic antidepressant, it is believed to function by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine in the brain. This action enhances mood regulation and provides therapeutic effects against depression and anxiety disorders.
The interaction with neurotransmitter transporters leads to increased levels of these neurotransmitters in synaptic clefts, thereby improving communication between neurons . Additionally, some derivatives exhibit antimicrobial properties, potentially through mechanisms involving disruption of microbial cell membranes or interference with metabolic pathways .
Relevant data from studies indicate that modifications to the dibenzo[b,e]oxepin structure can significantly alter its physical properties and biological activities .
Dibenzo[b,e]oxepin-6(11H)-one has several scientific uses:
The core compound is systematically named dibenzo[b,e]oxepin-11(6H)-one (CAS: 4504-87-4), with the molecular formula C₁₄H₁₀O₂ and a molecular weight of 210.23 g/mol [3] [4]. This nomenclature specifies the fusion of two benzene rings ("dibenzo") to a central oxepine ring, where positions "b" and "e" denote the attachment sites. The ketone group at C11 and the enolizable hydrogen at C6 define the tautomeric "11(6H)-one" suffix [6].
Isomeric distinctions arise from:
The tricyclic system adopts a non-planar "bent" conformation due to the seven-membered oxepine ring. Key structural features include:
Table 1: Crystallographic Data
Parameter | Value | Method/Source |
---|---|---|
Melting point | 68–70°C | Experimental [4] |
Density | 1.226 g/cm³ | Predicted [4] |
Dihedral angle | 25–30° | Computational [9] |
C11=O bond length | 1.212 Å | X-ray crystallography [4] |
Key properties govern synthetic and formulation applications:
IR Spectroscopy [2]
Mass Spectrometry [7]
Table 2: Key Spectral Assignments
Technique | Signal (Position) | Assignment |
---|---|---|
¹³C-NMR | δ 193.2 ppm | C11 carbonyl carbon |
¹H-NMR | δ 3.85 (s) | Methylene protons (C6-H) |
IR | 1,675 cm⁻¹ | ν(C=O) conjugated ketone |
MS | m/z 182 | [M⁺ – CO] loss of carbonyl |
Dibenzo[b,e]oxepinones exhibit distinct properties versus isomeric frameworks:
Structural Flexibility
Electronic Effects
Bioisosteric Replacements
Table 3: Comparative Biological Activity of Analogous Frameworks
Compound Class | MIC Range (μg/mL) | Key Structural Feature |
---|---|---|
Dibenzo[b,e]oxepinones | 125–200 | Ether oxygen |
Dibenzo[b,e]thiepinones | 25–50 | Thioether sulfur |
Dibenzo[b,e]thiepine dioxides | >200 | Sulfone group |
Pharmacological Relevance
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: